molecular formula C8H8BrN3O B224764 4-Bromobenzaldehyde semicarbazone CAS No. 14066-66-1

4-Bromobenzaldehyde semicarbazone

Cat. No.: B224764
CAS No.: 14066-66-1
M. Wt: 242.07 g/mol
InChI Key: HSXITYGMCRTGJH-VZUCSPMQSA-N
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Description

4-Bromobenzaldehyde semicarbazone is an organic compound derived from the reaction between 4-bromobenzaldehyde and semicarbazide. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and pathogens. It is a crystalline solid that exhibits unique chemical properties due to the presence of both the bromine atom and the semicarbazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzaldehyde semicarbazone typically involves the reaction of 4-bromobenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

4-Bromobenzaldehyde+Semicarbazide Hydrochloride4-Bromobenzaldehyde Semicarbazone+HCl\text{4-Bromobenzaldehyde} + \text{Semicarbazide Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzaldehyde+Semicarbazide Hydrochloride→4-Bromobenzaldehyde Semicarbazone+HCl

The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Bromobenzoic acid.

    Reduction: 4-Bromobenzyl alcohol or 4-bromobenzylamine.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzaldehyde semicarbazone
  • 4-Fluorobenzaldehyde semicarbazone
  • 4-Iodobenzaldehyde semicarbazone

Comparison

Compared to its analogs, 4-bromobenzaldehyde semicarbazone exhibits unique properties due to the presence of the bromine atom, which influences its reactivity and biological activity. For example, it has been found to be a more potent inhibitor of certain enzymes compared to its chloro and fluoro counterparts . The bromine atom also enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[(E)-(4-bromophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXITYGMCRTGJH-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14066-66-1
Record name 4-Bromobenzaldehyde semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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